Necrostatin-5

Vue d'ensemble

Description

La nécrostatine-5 est un inhibiteur de petite molécule de la nécroptose, une forme de mort cellulaire programmée distincte de l'apoptose. La nécroptose est caractérisée par des caractéristiques à la fois de la nécrose et de l'apoptose, et elle est médiée par la protéine kinase 1 interagissant avec le récepteur (RIP1). La nécrostatine-5 inhibe la nécroptose en inhibant indirectement l'activité de la kinase RIP1 .

Méthodes De Préparation

Voies synthétiques et conditions de réaction

La nécrostatine-5 peut être synthétisée par un processus en plusieurs étapes impliquant les étapes clés suivantes :

Formation du noyau thiéno[2,3-d]pyrimidin-4-one : Cela implique la cyclisation de matières premières appropriées dans des conditions contrôlées.

Introduction du groupe 3-p-méthoxyphényle : Cette étape implique généralement une réaction de substitution où le groupe méthoxyphényle est introduit sur la structure de base.

Formation du groupe 2-mercaptoéthylcyanure :

Les conditions de réaction pour ces étapes impliquent souvent l'utilisation de solvants comme le diméthylsulfoxyde (DMSO) et de catalyseurs pour faciliter les réactions .

Méthodes de production industrielle

La production industrielle de la nécrostatine-5 impliquerait probablement l'optimisation de la voie synthétique pour maximiser le rendement et la pureté. Cela pourrait inclure l'utilisation de techniques de synthèse à haut débit et de méthodes de purification telles que la chromatographie liquide haute performance (CLHP) pour s'assurer que le composé répond aux spécifications requises .

Analyse Des Réactions Chimiques

Types de réactions

La nécrostatine-5 subit diverses réactions chimiques, notamment :

Oxydation : La nécrostatine-5 peut être oxydée dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels de la nécrostatine-5.

Substitution : Les réactions de substitution sont couramment utilisées dans la synthèse de la nécrostatine-5 pour introduire différents groupes fonctionnels.

Réactifs et conditions courants

Oxydation : Des réactifs tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés dans des conditions contrôlées.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont couramment utilisés.

Substitution : Divers nucléophiles et électrophiles peuvent être utilisés en fonction de la substitution souhaitée.

Produits majeurs

Les produits majeurs formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés oxydés, tandis que les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels sur la molécule de nécrostatine-5 .

Applications de la recherche scientifique

La nécrostatine-5 présente une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme outil pour étudier les mécanismes de la nécroptose et pour développer de nouveaux inhibiteurs.

Biologie : Aide à comprendre le rôle de la nécroptose dans divers processus biologiques et maladies.

Médecine : Investigé pour ses applications thérapeutiques potentielles dans les maladies où la nécroptose joue un rôle, telles que les maladies neurodégénératives, les lésions ischémiques et certains cancers.

Industrie : Applications potentielles dans le développement de nouveaux médicaments et agents thérapeutiques ciblant la nécroptose

Mécanisme d'action

La nécrostatine-5 exerce ses effets en inhibant indirectement l'activité de la protéine kinase 1 interagissant avec le récepteur (RIP1). Cette inhibition empêche la formation du complexe nécrosome, qui est essentiel à l'exécution de la nécroptose. En bloquant l'activité de RIP1, la nécrostatine-5 arrête efficacement la voie de mort cellulaire nécroptotique, préservant ainsi la viabilité cellulaire .

Applications De Recherche Scientifique

Therapeutic Applications

The applications of Necrostatin-5 span several fields, including cardiology, neurology, and oncology. Below is a summary of key areas where Nec-5 has shown promise:

Cardiovascular Research

- Infarct Limitation : Studies have demonstrated that this compound can significantly reduce infarct size in isolated rat heart models. This suggests its potential as a therapeutic agent in myocardial infarction by limiting tissue damage during ischemic events .

| Study | Findings |

|---|---|

| Isolated Rat Heart Model | Reduced infarct size when treated with Nec-5 |

Neurological Disorders

- Neuroprotection : In models of traumatic brain injury (TBI), Nec-5 has been shown to attenuate neuronal cell death and inflammation. This neuroprotective effect is particularly relevant for conditions characterized by excessive necroptosis and inflammation .

| Study | Findings |

|---|---|

| TBI Mouse Model | Reduced neuronal death and inflammation |

Cancer Research

- Tumor Growth Inhibition : Preliminary studies suggest that this compound may have anti-cancer properties by inhibiting necroptosis in tumor cells, potentially enhancing the efficacy of existing cancer therapies .

Case Study 1: Myocardial Infarction

In a controlled study involving isolated rat hearts, researchers administered this compound during reperfusion following ischemia. The results indicated a significant reduction in myocardial infarct size compared to control groups, demonstrating its potential utility in clinical settings for heart attack patients.

Case Study 2: Traumatic Brain Injury

In another study, mice subjected to TBI were treated with this compound. The treatment resulted in decreased levels of pro-inflammatory cytokines and reduced markers of necroptosis, suggesting a protective role against secondary brain injury.

Mécanisme D'action

Necrostatin-5 exerts its effects by indirectly inhibiting the activity of receptor-interacting protein kinase 1 (RIP1). This inhibition prevents the formation of the necrosome complex, which is essential for the execution of necroptosis. By blocking RIP1 activity, this compound effectively halts the necroptotic cell death pathway, thereby preserving cell viability .

Comparaison Avec Des Composés Similaires

Composés similaires

Necrostatin-1 : Inhibe directement l'activité de la kinase RIP1.

Necrostatin-3 : Inhibe partiellement l'activité de la kinase RIP1 de manière indépendante de la boucle T.

Necrostatin-7 : Structurellement distinct, mais inhibe également la nécroptose

Unicité de la nécrostatine-5

La nécrostatine-5 est unique dans son mécanisme d'action car elle inhibe indirectement l'activité de la kinase RIP1. Contrairement à la nécrostatine-1, qui se lie directement à RIP1, la nécrostatine-5 inhibe la kinase par un mécanisme indirect, ce qui en fait un puissant inhibiteur de RIP1 immunoprécipité mais pas de RIP1 recombinant .

Activité Biologique

Necrostatin-5 (Nec-5) is a recently identified small-molecule inhibitor of necroptosis, a form of programmed cell death distinct from apoptosis. This compound is part of a broader class of necrostatins, which also includes Necrostatin-1 (Nec-1) and Necrostatin-3 (Nec-3). Understanding the biological activity of Nec-5 is crucial for its potential therapeutic applications in various diseases characterized by necroptosis.

Necroptosis is mediated primarily through the receptor-interacting protein kinase 1 (RIPK1) and RIPK3 pathways. Nec-5 inhibits RIPK1, thereby blocking the necroptotic signaling cascade. Unlike Nec-1, which has been extensively studied, the specific mechanisms by which Nec-5 operates are still under investigation. However, it has been shown that Nec-5 and other necrostatins can inhibit RIPK1 activity through distinct mechanisms, suggesting a unique pharmacological profile for each compound in this class .

Structure-Activity Relationship (SAR)

The structure of Nec-5 allows it to interact effectively with RIPK1, and studies have demonstrated that modifications to its chemical structure can significantly alter its potency and selectivity. For instance, SAR studies indicate that certain structural features enhance its binding affinity to RIPK1, improving its efficacy in inhibiting necroptosis .

Table 1: Summary of Biological Activities of this compound

Case Studies

- Myocardial Infarction : In animal models, treatment with Nec-5 has shown a reduction in myocardial tissue necrosis and improved cardiac function following ischemic injury. This suggests that Nec-5 may have protective effects in heart diseases where necroptosis plays a role.

- Neurodegenerative Disorders : Research indicates that Nec-5 can mitigate neuronal death associated with conditions like Alzheimer's disease by inhibiting the pathways leading to necroptotic cell death. This offers potential therapeutic avenues for neuroprotection in degenerative diseases.

- Cancer Models : In studies involving leukemia cells, Nec-5 has been shown to enhance the sensitivity of these cells to apoptosis when combined with other treatments, indicating its potential role as an adjunct therapy in cancer treatment .

Propriétés

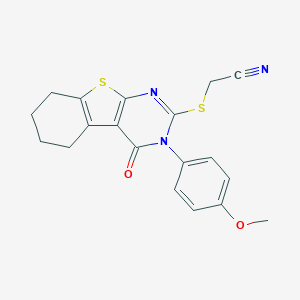

IUPAC Name |

2-[[3-(4-methoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O2S2/c1-24-13-8-6-12(7-9-13)22-18(23)16-14-4-2-3-5-15(14)26-17(16)21-19(22)25-11-10-20/h6-9H,2-5,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGONMECBFMCKBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC#N)SC4=C3CCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50365590 | |

| Record name | Necrostatin-5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

337349-54-9 | |

| Record name | Necrostatin-5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Necrostatin-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.